molecular formula C21H21Cl2N3O B10869954 (5-chloro-1,3-dimethyl-1H-indol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone

(5-chloro-1,3-dimethyl-1H-indol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone

Cat. No.: B10869954
M. Wt: 402.3 g/mol
InChI Key: UNGDJKUHPPUWKX-UHFFFAOYSA-N
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Description

(5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including (5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE, typically involves multi-step organic reactions. One common method involves the construction of the indole ring system followed by functionalization at specific positions . For instance, the synthesis might start with the formation of the indole core through a Fischer indole synthesis or a Bartoli indole synthesis. Subsequent steps would involve chlorination and methylation to introduce the chloro and methyl groups at the desired positions.

Industrial Production Methods

Industrial production of such compounds often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are increasingly used to optimize the production process . These methods allow for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at the chloro positions .

Mechanism of Action

The mechanism of action of (5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C21H21Cl2N3O

Molecular Weight

402.3 g/mol

IUPAC Name

(5-chloro-1,3-dimethylindol-2-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H21Cl2N3O/c1-14-18-13-16(23)6-7-19(18)24(2)20(14)21(27)26-10-8-25(9-11-26)17-5-3-4-15(22)12-17/h3-7,12-13H,8-11H2,1-2H3

InChI Key

UNGDJKUHPPUWKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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